molecular formula C7H8N2O B1602816 2-Cyclopropylpyrimidin-5-ol CAS No. 73901-41-4

2-Cyclopropylpyrimidin-5-ol

Cat. No. B1602816
CAS RN: 73901-41-4
M. Wt: 136.15 g/mol
InChI Key: DBHDEOIRMUTVSW-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidin-5-ol is a chemical compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15 . The compound is also known by its IUPAC name, 2-cyclopropyl-5-pyrimidinol .

Scientific Research Applications

Antiviral and Antiretroviral Applications

Research on derivatives of 2-Cyclopropylpyrimidin-5-ol has revealed promising antiviral properties. For example, derivatives have shown marked inhibition of retrovirus replication in cell culture, highlighting the potential for treating viral infections including HIV (Hocková et al., 2003). Another study synthesized methylenecyclopropane analogues of nucleosides, demonstrating significant activity against human and murine cytomegalovirus, thus offering another avenue for antiviral therapy (Zhou et al., 2004).

Anticancer Research

Compounds related to this compound have been explored for their anticancer potential. For instance, derivatives have been investigated for their ability to inhibit Src/Abl kinase, a key target in cancer therapy, demonstrating significant antitumor activity in preclinical assays (Lombardo et al., 2004).

Chemical Synthesis and Methodology

Research has also focused on the development of efficient synthesis methods for compounds involving this compound. A notable example is the one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating an efficient method for synthesizing compounds with potential biological activities (Reddy et al., 2014).

Antimicrobial Activity

Derivatives have shown significant antimicrobial activity, suggesting their potential use in combating bacterial and fungal infections. For example, substituted thiazolo[3,2-a]pyrimidine derivatives exhibited moderate antimicrobial activity, underscoring the versatility of this compound derivatives in developing new antimicrobials (Moty et al., 2013).

Photoluminescence and Electrocatalytic Properties

Additionally, subnanometer-sized copper clusters protected by 2-mercapto-5-n-propylpyrimidine have been synthesized, displaying notable photoluminescence and electrocatalytic properties, opening up new applications in materials science and catalysis (Wei et al., 2011).

Safety and Hazards

The safety data sheet for 2-Cyclopropylpyrimidin-5-ol was not available in the sources I accessed . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-cyclopropylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-3-8-7(9-4-6)5-1-2-5/h3-5,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHDEOIRMUTVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600838
Record name 2-Cyclopropylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73901-41-4
Record name 2-Cyclopropylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(Benzyloxy)-2-cyclopropylpyrimidine (4.0 g, 18 mmol) was dissolved in MeOH (100 mL) and 10% palladium on carbon (0.170 g) was added. The mixture was hydrogenated at ambient temperature and 1.013 bar pressure overnight. Filtration and concentration gave a crude product that was filtered through a short silica gel column using 5% MeOH-EtOAc as eluent. Evaporation of the solvent gave 1.3 g (54% yield) of the subtitle compound as a colourless solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step Two
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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